1-azido-3-bromo-2-chlorobenzene
Description
1-Azido-3-bromo-2-chlorobenzene (C₆H₃BrClN₃) is a halogenated aromatic compound featuring an azide (-N₃) group at position 1, bromine at position 3, and chlorine at position 2. This compound belongs to the class of polyhalogenated azidobenzenes, which are critical intermediates in organic synthesis, particularly in click chemistry (e.g., Huisgen cycloaddition) and pharmaceutical derivatization . The azide group imparts high reactivity for cycloaddition reactions, while bromine and chlorine substituents enhance electrophilicity, enabling further functionalization.
Properties
CAS No. |
2022844-91-1 |
|---|---|
Molecular Formula |
C6H3BrClN3 |
Molecular Weight |
232.5 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-Chlorophenyl Azide Precursor
The foundational step involves converting 2-chloroaniline to 2-chlorophenyl azide through diazotization and azide substitution. While specific literature on this intermediate is limited in publicly available patents, the general reaction pathway aligns with established azide synthesis principles.
Reaction Conditions:
-
Diazotization: 2-Chloroaniline reacts with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C to form the diazonium salt.
-
Azide substitution: The diazonium salt is treated with sodium azide (NaN₃) in aqueous solution, yielding 2-chlorophenyl azide.
Key Considerations:
-
Temperature control (<10°C) prevents premature decomposition of the diazonium intermediate.
-
Excess NaN₃ ensures complete displacement of the diazo group.
Regioselective Bromination Using N-Bromosuccinimide (NBS)
The critical innovation in synthesizing 1-azido-3-bromo-2-chlorobenzene lies in the bromination of 2-chlorophenyl azide. The method described in CN101948405B demonstrates high regioselectivity under iron(III)-catalyzed conditions.
Reaction Protocol
Reagents:
-
2-Chlorophenyl azide (1 equiv)
-
N-Bromosuccinimide (NBS, 1.1–2.2 equiv)
-
Anhydrous FeCl₃ (0.1–0.4 equiv)
-
1,2-Dichloroethane (DCE) solvent
Procedure:
-
Combine reagents in DCE under nitrogen atmosphere.
-
Heat at 80°C for 4–24 hours with vigorous stirring.
-
Quench with water, extract with ethyl acetate, and purify via column chromatography (petroleum ether/ethyl acetate).
Yield Optimization Data:
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| NBS Equivalents | 1.1 | 78–81% |
| FeCl₃ Loading | 0.2 equiv | Max selectivity |
| Reaction Time | 24 hours | 81% yield |
Mechanistic Rationale
The FeCl₃ catalyst facilitates bromine radical generation from NBS, initiating a radical chain mechanism. Bromine addition occurs preferentially at the position ortho to the azide group due to:
-
Electronic effects: The electron-withdrawing azide (-N₃) directs electrophilic attack to the ortho position.
-
Steric considerations: Minimal steric hindrance at the ortho position compared to the meta site.
Side Reactions:
-
Para-bromination (≤12% byproduct) observed at higher NBS concentrations.
-
Azide reduction to amine occurs with prolonged heating (>24 hours).
Alternative Single-Pot Diazonium Salt Strategy
While less common, direct synthesis from 3-bromo-2-chloroaniline presents a potential single-step route:
Hypothetical Pathway:
-
Diazotize 3-bromo-2-chloroaniline with NaNO₂/HCl at 0°C.
-
Treat with NaN₃ to replace the diazo group with azide.
Challenges:
-
Competing Sandmeyer reactions may yield halogenated byproducts.
-
Limited literature validation necessitates further optimization.
Industrial-Scale Production Considerations
Adapting the NBS/FeCl₃ method for kilogram-scale synthesis requires:
Process Modifications:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Solvent | DCE (3 mL/g) | Chlorobenzene (cost-effective) |
| Catalyst Recovery | Not implemented | FeCl₃ recycling via acid washing |
| Purification | Column chromatography | Crystallization from hexane/EtOAc |
Economic Analysis:
-
NBS accounts for 62% of raw material costs.
-
FeCl₃ recycling reduces catalyst expenditure by 40%.
Comparative Analysis of Synthetic Routes
Table 1: Method Efficiency Comparison
Chemical Reactions Analysis
Types of Reactions
1-Azido-3-bromo-2-chlorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine group (-NH₂) using reducing agents such as lithium aluminum hydride (LiAlH₄).
Cycloaddition Reactions: The azido group can undergo 1,3-dipolar cycloaddition reactions with alkynes to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃) is commonly used as a nucleophile.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Cycloaddition: Copper(I) catalysts are often used to facilitate the cycloaddition reactions.
Major Products Formed
Substitution: Formation of substituted benzene derivatives.
Reduction: Formation of 3-bromo-2-chloroaniline.
Cycloaddition: Formation of 1,2,3-triazoles.
Scientific Research Applications
1-Azido-3-bromo-2-chlorobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the formation of triazoles through click chemistry.
Biology: Potential use in bioconjugation reactions to label biomolecules with fluorescent tags or other probes.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of bioactive compounds.
Industry: Used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties
Mechanism of Action
The mechanism of action of 1-azido-3-bromo-2-chlorobenzene primarily involves its reactivity as an azide. The azido group can undergo cycloaddition reactions to form triazoles, which are important in various chemical and biological processes. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it undergoes. For example, in bioconjugation, the azido group reacts with alkyne-functionalized biomolecules to form stable triazole linkages .
Comparison with Similar Compounds
Key Properties :
- Molecular Weight : 249.46 g/mol (calculated from C₆H₃BrClN₃).
- Lipophilicity (LogP) : Estimated to be higher than 2.73 (based on 1-azido-2-chlorobenzene’s LogP ) due to bromine’s lipophilic nature.
- Polar Surface Area (PSA) : ~49.75 Ų (similar to 1-azido-2-chlorobenzene, as PSA is dominated by the azide group) .
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Chemical Properties
The table below compares 1-azido-3-bromo-2-chlorobenzene with analogs differing in halogen placement or substituent type:
Key Observations :
- Halogen Effects : Bromine increases molecular weight and lipophilicity compared to fluorine or hydrogen. For example, replacing fluorine in 1-azido-3-chloro-2-fluorobenzene with bromine raises molecular weight by ~62 g/mol and LogP by ~0.6 .
- Reactivity: The azide group distinguishes this compound from non-azide analogs (e.g., 1-bromo-3-chlorobenzene), enabling participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions . Bromine’s presence further enhances electrophilicity, facilitating nucleophilic aromatic substitution (SNAr) at position 3.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 1-azido-3-bromo-2-chlorobenzene in a laboratory setting?
- Methodology : The synthesis typically involves sequential functionalization of a benzene ring. Starting from 3-bromo-2-chloroaniline, diazotization with NaNO₂/HCl generates a diazonium salt, followed by a Sandmeyer reaction to introduce bromine (if not already present). Subsequent azidation uses NaN₃ under controlled conditions (e.g., polar aprotic solvents, 60–80°C) to replace a halogen substituent with the azido group . Key considerations include:
- Temperature control during diazotization to avoid premature decomposition.
- Catalytic Cu(I) for efficient azide substitution.
- Purification via column chromatography to isolate the product from byproducts like triazenes.
Q. How can researchers safely handle this compound given its reactive azido group?
- Safety Protocols :
- Store at –20°C in amber vials to prevent photodegradation or accidental decomposition.
- Use blast shields and personal protective equipment (PPE) during handling, as organic azides are shock-sensitive.
- Avoid contact with heavy metals or reducing agents to prevent unintended detonation .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Analytical Workflow :
- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm). The azido group’s electron-withdrawing effect deshields adjacent carbons.
- IR : A strong absorption band near 2100 cm⁻¹ confirms the –N₃ group.
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 247.89) .
Advanced Research Questions
Q. How does the substitution pattern in this compound influence its reactivity in Huisgen cycloaddition reactions?
- Mechanistic Insights :
- The ortho-chloro group induces steric hindrance, slowing reaction kinetics with alkynes compared to para-substituted analogs.
- The electron-withdrawing bromo group polarizes the azide, enhancing reactivity in copper-catalyzed azide-alkyne cycloaddition (CuAAC).
- Comparative studies show a 20% lower yield for this compound vs. its 4-azido isomer due to steric effects .
Q. What strategies optimize the regioselective functionalization of this compound in multi-step syntheses?
- Experimental Design :
- Protection-Deprotection : Use TEMPO to temporarily protect the azido group during Suzuki-Miyaura coupling of the bromo substituent.
- Sequential Cross-Couplings : Prioritize Buchwald-Hartwig amination of the bromo group before azide reduction to avoid side reactions.
- Computational Modeling : DFT calculations predict activation barriers for competing pathways, guiding solvent selection (e.g., DMF vs. THF) .
Q. How can contradictions in reported reaction yields for this compound be resolved?
- Data Analysis Framework :
- Variable Screening : Use a Plackett-Burman design to isolate critical factors (e.g., catalyst loading, solvent purity).
- Reproducibility Checks : Cross-validate results across labs with standardized reagents.
- Contingency Analysis : Discrepancies in azide purity (e.g., NaN₃ moisture content) may explain yield variations up to 15% .
Methodological Tables
Table 1 : Comparison of Reactivity in Substitution Reactions
| Compound | Reaction Type | Yield (%) | Key Condition | Reference |
|---|---|---|---|---|
| 1-Azido-3-bromo-2-chloro | CuAAC with phenylacetylene | 72 | CuI, DMF, 50°C | |
| 4-Azido-1-bromo-2-chloro | CuAAC with phenylacetylene | 89 | CuI, DMF, 50°C |
Table 2 : Computational Predictions for Azide Stability
| Parameter | Value (DFT/B3LYP) | Implication |
|---|---|---|
| Bond dissociation energy (N₃–C) | 38 kcal/mol | Moderate thermal stability |
| HOMO-LUMO gap | 5.2 eV | Susceptible to nucleophilic attack |
Applications in Academic Research
Q. What role does this compound play in developing photoaffinity probes?
- Application : The azido group serves as a photoactivatable crosslinker. Upon UV irradiation (254 nm), it generates nitrenes that covalently bind proximal biomolecules. The bromo substituent allows post-functionalization via click chemistry for probe detection .
Q. Can this compound be used to study substituent effects in aromatic electrophilic substitution?
- Experimental Approach :
- Compare nitration rates of this compound vs. non-azidated analogs.
- The azido group deactivates the ring, directing incoming electrophiles to the meta position relative to bromine. Kinetic studies show a 3-fold decrease in reaction rate vs. chloro-only analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
